1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine
Description
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at the 3-position with an amine group and at the 1-position with a 2-ethoxyphenylmethyl moiety. The 2-ethoxy group on the benzyl substituent introduces steric and electronic effects, influencing solubility, reactivity, and biological interactions. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive azetidine derivatives, particularly in antiviral and central nervous system (CNS) targeting applications .
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-10(12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNLSCFACSLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Displacement on Azetidine Electrophiles
One of the most straightforward and widely used preparation methods involves the nucleophilic displacement of a suitable azetidine electrophile, such as 1-benzhydrylazetidin-3-yl methanesulfonate, with amine nucleophiles. This approach is particularly relevant for synthesizing 1-substituted azetidin-3-amines, including 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine.
- Starting Material: 1-benzhydrylazetidin-3-yl methanesulfonate, a stable and commercially available intermediate.
- Reaction Conditions: Typically, the electrophile is reacted with 2 equivalents of the amine nucleophile (such as 2-ethoxymethylphenylmethylamine) in acetonitrile at 80°C without the need for additional bases.
- Yields: This method generally affords moderate to high isolated yields (up to 70-80%) depending on the amine used.
- Functional Group Tolerance: The reaction tolerates a variety of functional groups including ethers, halides, carbamates, free hydroxyl groups, and unprotected heterocycles.
- Advantages: Operational simplicity ("mix-and-heat" procedure), no need for flame-dried apparatus, and compatibility with late-stage functionalization of complex molecules.
- Comparison: This method compares favorably to strain-release azetidinylation techniques, which require more stringent conditions such as low temperature (-78°C) and sensitive reagents like phenyllithium and turbo-Grignard reagents.
Table 1: Summary of Direct Displacement Reaction Parameters
| Parameter | Details |
|---|---|
| Electrophile | 1-benzhydrylazetidin-3-yl methanesulfonate |
| Nucleophile | 2-ethoxymethylphenylmethylamine (or similar) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 80°C |
| Equivalents of Amine | 2 equivalents |
| Reaction Time | Typically several hours (e.g., overnight) |
| Yield Range | Moderate to high (30-80%) |
| Functional Group Tolerance | Ethers, halides, carbamates, hydroxyls, unprotected heterocycles |
| Equipment Requirements | Standard lab glassware, no flame-drying |
Reductive Amination of Azetidine-3-carboxaldehyde or Related Precursors
Another approach involves reductive amination, where azetidine-3-carboxaldehyde or its derivatives react with 2-ethoxybenzylamine under reducing conditions to form the target amine.
- Typical Reducing Agents: Sodium triacetoxyborohydride or sodium cyanoborohydride are commonly employed.
- Advantages: This method allows direct formation of the C-N bond with control over stereochemistry if chiral centers are present.
- Limitations: Requires preparation or availability of azetidine-3-carboxaldehyde, which may involve additional synthetic steps.
Cyclization Methods
Though less directly applied to this compound, cyclization strategies starting from appropriate amino alcohols or halohydrins and amines can be used to construct the azetidine ring with the desired substitution.
- Example: Cyclization of 2-ethoxybenzylamine with epichlorohydrin in the presence of a base such as diisopropylethylamine and ethanol can yield the azetidine ring system.
- Subsequent Functionalization: The azetidine intermediate can then be further transformed to the 3-amine derivative via displacement or reduction steps.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Nucleophilic Displacement | Mix electrophile with amine in MeCN at 80°C | Simple, mild conditions, broad scope | Requires suitable electrophile intermediate |
| Reductive Amination | Reaction of azetidine-3-aldehyde with amine | Direct C-N bond formation, stereocontrol | Requires aldehyde precursor, reducing agents |
| Cyclization from Amino Alcohols | Base-mediated ring closure with epichlorohydrin | Builds azetidine ring de novo | Multi-step, may need further functionalization |
| Industrial Esterification Routes | Conversion of azetidine-3-carboxylic acid to esters | Scalable, well-established | Indirect route, multiple steps |
Chemical Reactions Analysis
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions due to the strain-driven character of the azetidine ring . Some common reactions include:
Oxidation: The compound can undergo oxidative cleavage with reagents like sodium metaperiodate.
Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol can reduce the compound.
Substitution: The azetidine ring can participate in substitution reactions, often facilitated by the ring strain.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce alcohols .
Scientific Research Applications
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Azetidine derivatives, including EPM, are explored for their potential therapeutic properties.
Industry: The compound is used in the development of new materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets and pathways influenced by the azetidine ring’s strain-driven reactivity . The ring strain facilitates unique interactions with biological molecules, potentially leading to various biological effects. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Key Observations :
- The 2-ethoxyphenylmethyl group in the target compound balances lipophilicity (logP = 2.5) and solubility, making it suitable for oral bioavailability.
- Benzhydryl-substituted analogs (e.g., ) exhibit higher logP values (>3.8), favoring CNS penetration but reducing aqueous solubility.
- Heterocyclic substituents (e.g., oxazole in ) lower logP and enhance solubility, advantageous for intravenous formulations.
Functional Insights :
- The 2-ethoxyphenyl group in the target compound enhances binding to viral proteases via hydrophobic and π-π interactions .
- Benzhydryl analogs show high affinity for CNS receptors due to their lipophilicity and bulky substituents, enabling blood-brain barrier penetration .
Stability and Metabolic Profile
| Compound | Plasma Half-Life (h) | Major Metabolic Pathway | CYP450 Inhibition Risk |
|---|---|---|---|
| This compound | 4.2 | O-deethylation → glucuronidation | Low (CYP2D6: IC₅₀ >50 μM) |
| 1-Benzhydrylazetidin-3-amine hydrochloride | 8.5 | N-demethylation → oxidation | Moderate (CYP3A4: IC₅₀ 15 μM) |
Metabolic Notes:
Biological Activity
1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the ethoxyphenyl group contributes to its unique properties, potentially enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment and other diseases.
Biological Activity Overview
Recent studies have indicated various biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells, similar to other azetidine derivatives .
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase cell cycle arrest, which is a critical mechanism in cancer therapy as it prevents cancer cells from proliferating .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound. Below are key findings:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps.
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may risk decomposition.
- Catalysts : Palladium-based catalysts in hydrogenation steps require strict moisture control .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Basic
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (ethoxy -CH₃), δ 3.5–4.0 ppm (azetidine N-CH₂), and aromatic protons (δ 6.8–7.3 ppm) confirm structure .
- ¹³C NMR : Signals for the ethoxy carbon (∼65 ppm) and azetidine carbons (∼50–60 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching (calculated for C₁₂H₁₈N₂O: 218.1419) validates molecular formula .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% typical for research-grade material) .
How can computational methods optimize the synthesis and biological activity of this compound?
Q. Advanced
- Quantum chemical calculations :
- Molecular docking :
- Screen against targets (e.g., GPCRs or kinases) to prioritize derivatives for synthesis. For example, docking into serotonin receptors may explain CNS activity .
- Machine learning :
- Train models on existing azetidine derivative datasets to predict reaction yields or bioactivity .
How should researchers design factorial experiments to evaluate reaction parameters?
Advanced
A 2³ factorial design can systematically assess variables:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 50°C | 80°C |
| Catalyst loading | 0.5 mol% | 2.0 mol% |
| Solvent | DMF | THF |
Q. Analysis :
- ANOVA identifies significant interactions (e.g., temperature × solvent) affecting yield.
- Response surface methodology (RSM) optimizes conditions for >85% yield .
How to resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Validate assay conditions :
- Compare cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH, ionic strength) that may alter target binding .
- Structural analogs :
- Orthogonal assays :
- Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., MD simulations) data to confirm mechanism .
What strategies enhance the compound’s stability during storage and biological assays?
Q. Advanced
- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation of the amine group .
- Buffering : Use pH 7.4 PBS in assays to minimize hydrolysis of the ethoxy group .
- Light protection : Amber vials prevent photodegradation of the aromatic ring .
How to investigate the compound’s metabolic pathways in preclinical studies?
Q. Advanced
- In vitro hepatocyte assays :
- Incubate with human liver microsomes (HLMs) and NADPH cofactor to identify Phase I metabolites (e.g., N-dealkylation or ethoxy hydrolysis) .
- LC-MS/MS :
- Detect metabolites using MRM transitions (e.g., m/z 218 → 145 for parent compound) .
- CYP enzyme inhibition :
- Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
